AT2 Agonist C21 is the first potent and selective agonist of angiotensin AT2 receptors, preventing endothelial inflammation and leukocyte adhesion in vitro and in vivo. AT2 Agonist C21 prevents cognitive decline after permanent stroke in aged animals-A randomized double- blind pre-clinical study. AT2 Agonist C21 attenuates pulmonary inflammation in a model of acute lung injury. AT2 Agonist C21 attenuates the Progression of Lung Fibrosis and Pulmonary Hypertension in an Experimental Model of Bleomycin-Induced Lung Injury.
M 24
CAS No.: 477775-14-7
Cat. No.: VC0519615
Molecular Formula: C23H29N3O4S2
Molecular Weight: 475.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 477775-14-7 |
---|---|
Molecular Formula | C23H29N3O4S2 |
Molecular Weight | 475.6 g/mol |
IUPAC Name | butyl N-[3-[4-(imidazol-1-ylmethyl)phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate |
Standard InChI | InChI=1S/C23H29N3O4S2/c1-4-5-12-30-23(27)25-32(28,29)22-21(14-20(31-22)13-17(2)3)19-8-6-18(7-9-19)15-26-11-10-24-16-26/h6-11,14,16-17H,4-5,12-13,15H2,1-3H3,(H,25,27) |
Standard InChI Key | XTEOJPUYZWEXFI-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C=CN=C3 |
Canonical SMILES | CCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C=CN=C3 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties of M24
Molecular Composition
M24, with the systematic name S-((2R,6S,12S,13R,13aR,14aR,16aS)-14a-((Cyclopropylsulfonyl)carbamoyl)-13-hydroxy-6-(5-methylpyrazine-2-carboxamido)-5,16-dioxo-2-(phenanthridin-6-yloxy)octadecahydrocyclopropa(E)pyrrolo(1,2-a)(1,4)diazacyclopentadecin-12-yl)-L-cysteine, belongs to the class of macrocyclic inhibitors. Its molecular formula is C₄₃H₅₀N₈O₁₀S₂, with a molecular weight of 903.0 g/mol . The compound’s structure integrates a phenanthridine moiety, a cyclopropane ring, and a cysteine residue, contributing to its stereochemical complexity (Figure 1).
Table 1: Key Chemical Properties of M24
Property | Value |
---|---|
CAS Registry Number | 2205844-41-1 |
PubChem CID | 156596434 |
Molecular Formula | C₄₃H₅₀N₈O₁₀S₂ |
Exact Mass | 902.31 g/mol |
XLogP3 | 3.2 (estimated) |
Hydrogen Bond Donors | 6 |
Hydrogen Bond Acceptors | 13 |
Stereochemical Features
The compound’s bioactivity is heavily influenced by its stereochemistry, including seven chiral centers and a fused cyclopropane-pyrrolodiazepine macrocycle. The 2R,6S,12S,13R,13aR,14aR,16aS configuration ensures optimal binding to HCV NS3/4A protease, a trait inherited from its parent drug, Paritaprevir . The cyclopropylsulfonyl group enhances metabolic stability, while the cysteine residue facilitates hepatic uptake via organic anion-transporting polypeptides (OATPs).
Metabolic Pathway and Biotransformation
Role in Paritaprevir Metabolism
Paritaprevir undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) 3A4, with minor contributions from CYP2C8 and CYP2C19 . M24 is generated through oxidative N-dealkylation, a phase I reaction that cleaves the tertiary amine group of Paritaprevir (Figure 2). This pathway accounts for approximately 25% of Paritaprevir’s total clearance in humans, as demonstrated by radiolabeled tracer studies .
Secondary Metabolic Reactions
Following its formation, M24 is subject to further biotransformation:
-
Oxidative Defluorination: Yields metabolite A1 (4% of total radioactivity in excretion studies) .
-
Isoxazole Ring Reduction: Produces metabolite A2 (15.3% of excreted material) .
These reactions occur predominantly in the liver, with fecal excretion being the primary elimination route (69.6% of dose) .
Analytical Characterization Techniques
High-Resolution Mass Spectrometry (HRMS)
M24’s structural elucidation relied on HRMS coupled with liquid chromatography (LC), which identified its protonated molecular ion at m/z 903.31. Fragmentation patterns revealed neutral losses of cyclopropylsulfonamide (−141 Da) and phenanthridine (−179 Da), confirming key structural motifs .
Accelerator Mass Spectrometry (AMS)
Radiolabeled (¹⁴C) Paritaprevir studies enabled quantification of M24 in biological matrices. AMS detected M24 at concentrations representing 10.3% of total plasma radioactivity, with an AUC ratio of 0.21 relative to the parent drug .
Table 2: Pharmacokinetic Parameters of M24 in Humans
Parameter | Value (Mean ± SD) |
---|---|
Cₘₐₓ | 1.2 ± 0.3 μM |
Tₘₐₓ | 4.5 ± 1.2 h |
AUC₀–∞ | 28.7 ± 6.4 μM·h |
Elimination Half-life | 15.3 ± 3.8 h |
Pharmacological Considerations
Protein Binding and Tissue Distribution
M24 exhibits 98.5% plasma protein binding, primarily to albumin. Its volume of distribution (Vd) of 12.4 L/kg indicates extensive tissue penetration, consistent with its lipophilic nature (LogP 3.2) . Preclinical autoradiography studies in rats showed high hepatic accumulation, aligning with its role as a liver-targeted metabolite.
Synthetic and Regulatory Challenges
Synthesis of Reference Standards
The multi-step synthesis of M24 involves:
-
Macrocyclization via ring-closing metathesis.
-
Diastereoselective installation of the cyclopropane ring.
-
Late-stage functionalization with L-cysteine.
Key intermediates require chiral HPLC purification to achieve >99% enantiomeric excess, contributing to high production costs .
Regulatory Status
As a major human metabolite, M24 is subject to FDA guidance on metabolites in safety testing (MIST). Current data suffice for Phase III approvals of Paritaprevir-containing regimens, but dedicated toxicity studies of M24 remain outstanding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume